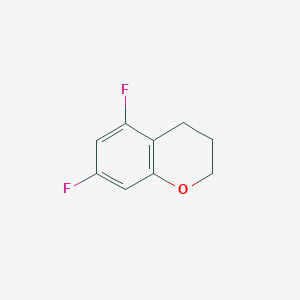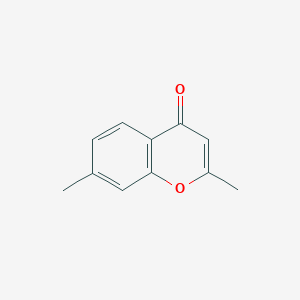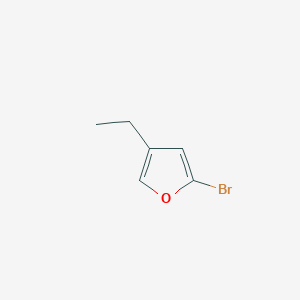
8-Fluoro-6-methylquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methylquinolin-5-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methylquinolin-5-ol typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are commonly used to construct the quinoline ring system.
Displacement of Halogen Atoms: Halogen atoms in the quinoline ring can be displaced by nucleophiles to introduce the fluorine atom.
Direct Fluorination: Direct fluorination of quinoline derivatives can be performed using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-methylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming quinolin-5-one derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include quinolin-5-one derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
8-Fluoro-6-methylquinolin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methylquinolin-5-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Similar in structure but lacks the methyl and hydroxyl groups.
8-Fluoroquinoline: Similar in structure but lacks the methyl and hydroxyl groups.
6-Methylquinoline: Similar in structure but lacks the fluorine and hydroxyl groups.
Uniqueness
8-Fluoro-6-methylquinolin-5-ol is unique due to the presence of both the fluorine and methyl groups, which enhance its biological activity and provide unique chemical properties.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-6-methylquinolin-5-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-5-8(11)9-7(10(6)13)3-2-4-12-9/h2-5,13H,1H3 |
InChI Key |
LLAUHNTUHXDZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)




![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)

![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)
![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)

![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)



